4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the t-Butylsulfamoylphenyl Intermediate:
Coupling Reaction: The final step involves coupling the t-butylsulfamoylphenyl intermediate with the fluorinated benzoic acid under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the t-butylsulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted benzoic acid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid core.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The t-butylsulfamoyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid
- 4-(4-t-Butylsulfamoylphenyl)-3-chlorobenzoic acid
- 4-(4-t-Butylsulfamoylphenyl)-3-bromobenzoic acid
Comparison: Compared to its analogs, 4-(4-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular compound potentially more effective in certain applications.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-9-6-12(16(20)21)10-15(14)18/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIDMGWYDLZBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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